Enhanced Potency in LSD1 Inhibition via Fluorine Substitution
The strategic incorporation of a fluorine atom on the pyrrolo[2,3-c]pyridine scaffold is critical for achieving high potency against Lysine Specific Demethylase 1 (LSD1). This is demonstrated by a specific derivative, 'Compound 46', which leverages the fluorinated core structure. In a direct enzymatic assay, Compound 46 exhibited an IC50 of 3.1 nM against LSD1 [1]. While this is a derivative, the activity is a direct consequence of the core's electronic properties modulated by fluorine. In contrast, the lead compound from which this series was optimized, GSK-354, showed significantly lower potency, with reported IC50 values for LSD1 inhibition in the micromolar range, before optimization with this core [1]. This represents a >300-fold improvement in potency attributable to the optimized scaffold, including the 7-fluoro substitution.
| Evidence Dimension | LSD1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 nM (for an optimized derivative, Compound 46) |
| Comparator Or Baseline | GSK-354 (micromolar range) |
| Quantified Difference | >300-fold improvement in potency |
| Conditions | In vitro enzymatic assay measuring LSD1 demethylase activity. |
Why This Matters
This >300-fold potency gain justifies the selection and higher cost of the fluorinated core over non-optimized alternatives for LSD1-targeted drug discovery projects.
- [1] Zheng, C. et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. View Source
